

Spectroscopic Data for 2-(2-Aminoethoxy)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)benzonitrile

Cat. No.: B112797

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Aminoethoxy)benzonitrile**, tailored for researchers, scientists, and drug development professionals. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **2-(2-Aminoethoxy)benzonitrile**. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	Ar-H
~7.3 - 7.4	t	1H	Ar-H
~6.9 - 7.0	t	1H	Ar-H
~6.8 - 6.9	d	1H	Ar-H
~4.1 - 4.2	t	2H	O-CH ₂
~3.1 - 3.2	t	2H	N-CH ₂
~1.6 (broad s)	s	2H	NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~162	Ar-C-O
~134	Ar-C
~133	Ar-C
~121	Ar-C
~118	C≡N
~112	Ar-C
~103	Ar-C-CN
~69	O-CH ₂
~41	N-CH ₂

Table 3: Predicted IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450 - 3300	Medium, Sharp (two bands)	N-H stretch (primary amine)
~3050	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~2225	Strong	C≡N stretch
~1600	Strong	Aromatic C=C stretch
~1500	Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch
~1100	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
145	Medium	[M - NH ₃] ⁺
134	Medium	[M - C ₂ H ₄] ⁺
118	High	[M - C ₂ H ₄ N] ⁺
90	Medium	[C ₆ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2-(2-Aminoethoxy)benzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[1\]](#)
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution into a clean, dry 5 mm NMR tube.[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[\[2\]](#)

¹H NMR Spectroscopy Acquisition:

- Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
- Set the spectral width to cover a range of approximately -2 to 12 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy Acquisition:

- Acquire the carbon-13 NMR spectrum on the same instrument.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Set the spectral width to cover a range of approximately 0 to 200 ppm.[\[3\]](#)[\[4\]](#)
- A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.[\[5\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Record a background spectrum of the clean, empty ATR crystal.[\[6\]](#)
- Place a small amount of the solid, dry **2-(2-Aminoethoxy)benzonitrile** sample directly onto the ATR crystal, ensuring good contact.[\[6\]](#)
- Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

Data Acquisition:

- Record the IR spectrum over a range of 4000 to 400 cm^{-1} .[\[6\]](#)
- Collect a sufficient number of scans to obtain a high-quality spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[6\]](#)
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.[\[7\]](#)
- If necessary, filter the solution to remove any particulate matter.[\[8\]](#)

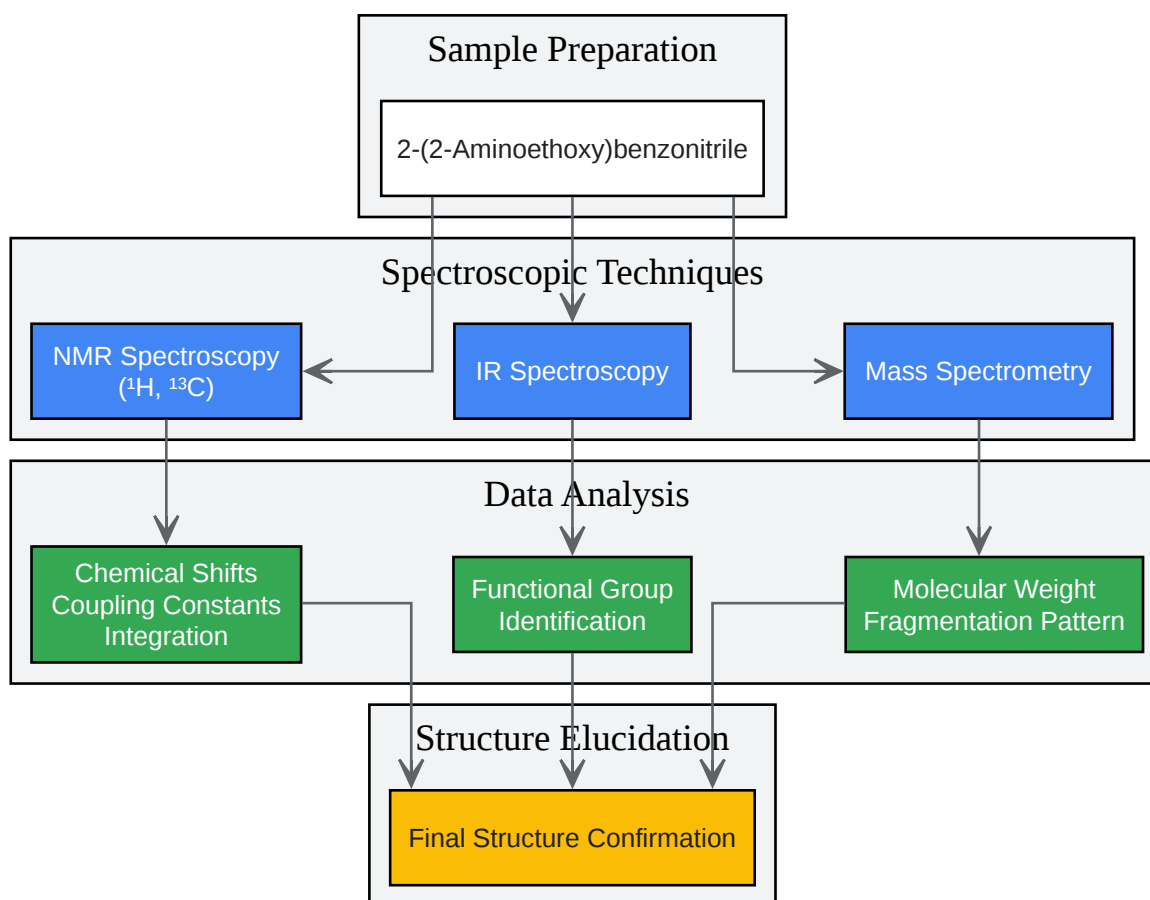
Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[9\]](#)
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[9\]](#)

- A detector records the abundance of each ion.
- Acquire the mass spectrum over a suitable mass range, for example, m/z 50-300.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(2-Aminoethoxy)benzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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